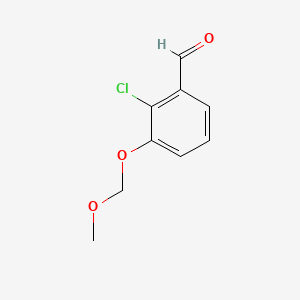
2-Chloro-3-(methoxymethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom and a methoxymethoxy group. This compound is used as an intermediate in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(methoxymethoxy)benzaldehyde typically involves the chlorination of 3-(methoxymethoxy)benzaldehyde. The reaction is carried out using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same chlorination reaction but is optimized for large-scale production.
化学反応の分析
Types of Reactions
2-Chloro-3-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Chloro-3-(methoxymethoxy)benzoic acid.
Reduction: 2-Chloro-3-(methoxymethoxy)benzyl alcohol.
Substitution: 2-Amino-3-(methoxymethoxy)benzaldehyde or 2-Thio-3-(methoxymethoxy)benzaldehyde.
科学的研究の応用
2-Chloro-3-(methoxymethoxy)benzaldehyde is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: As a precursor for the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and fragrances.
作用機序
The mechanism of action of 2-Chloro-3-(methoxymethoxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, while the chlorine and methoxymethoxy groups can participate in non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
2-Chloro-3-methoxybenzaldehyde: Similar structure but lacks the methoxymethoxy group.
3-Chloro-2-methoxybenzaldehyde: Chlorine and methoxy groups are in different positions.
2-Chloro-3-methoxybenzoic acid: The aldehyde group is oxidized to a carboxylic acid.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group instead of a chlorine atom.
Uniqueness
2-Chloro-3-(methoxymethoxy)benzaldehyde is unique due to the presence of both chlorine and methoxymethoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
特性
分子式 |
C9H9ClO3 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC名 |
2-chloro-3-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H9ClO3/c1-12-6-13-8-4-2-3-7(5-11)9(8)10/h2-5H,6H2,1H3 |
InChIキー |
AZVCYKLQTUYTNJ-UHFFFAOYSA-N |
正規SMILES |
COCOC1=CC=CC(=C1Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



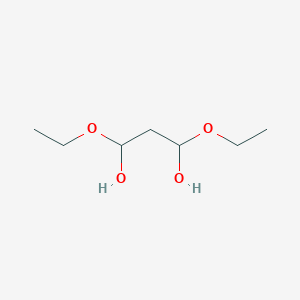
![2-amino-7-[(E)-but-2-enyl]-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B13922128.png)

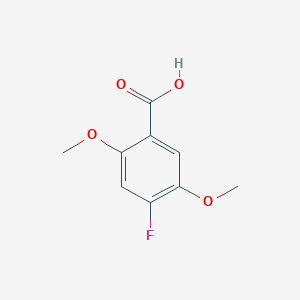
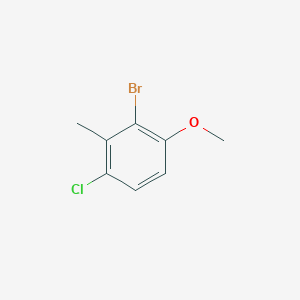

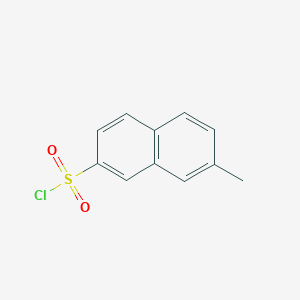
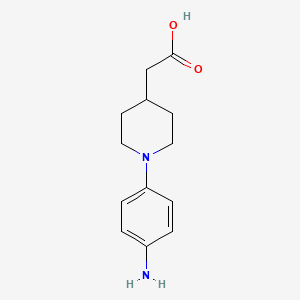
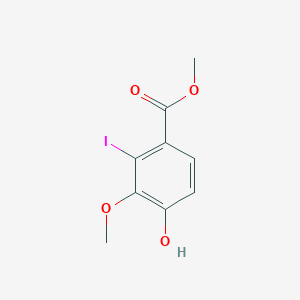
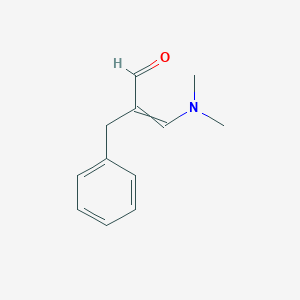
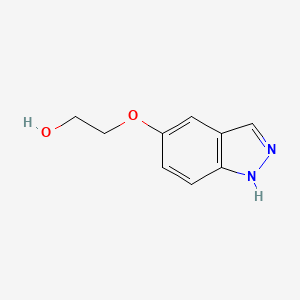
![ethyl (4S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate](/img/structure/B13922168.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-(2-propen-1-yl)-, methyl ester](/img/structure/B13922186.png)
